3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 303121-61-1
VCID: VC4718141
InChI: InChI=1S/C24H18O5/c1-15-7-3-4-8-17(15)24(26)29-16-11-12-19-22(13-16)28-14-20(23(19)25)18-9-5-6-10-21(18)27-2/h3-14H,1-2H3
SMILES: CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC
Molecular Formula: C24H18O5
Molecular Weight: 386.403

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate

CAS No.: 303121-61-1

Cat. No.: VC4718141

Molecular Formula: C24H18O5

Molecular Weight: 386.403

* For research use only. Not for human or veterinary use.

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate - 303121-61-1

Specification

CAS No. 303121-61-1
Molecular Formula C24H18O5
Molecular Weight 386.403
IUPAC Name [3-(2-methoxyphenyl)-4-oxochromen-7-yl] 2-methylbenzoate
Standard InChI InChI=1S/C24H18O5/c1-15-7-3-4-8-17(15)24(26)29-16-11-12-19-22(13-16)28-14-20(23(19)25)18-9-5-6-10-21(18)27-2/h3-14H,1-2H3
Standard InChI Key ODWLWNPLEQNSCQ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound’s architecture centers on a 4H-chromen-4-one scaffold, a bicyclic system comprising a benzopyran moiety with a ketone group at position 4. Substituents at key positions modulate its electronic and steric properties:

  • Position 3: A 2-methoxyphenyl group introduces steric bulk and electron-donating effects via the methoxy (-OCH3_3) moiety.

  • Position 7: A 2-methylbenzoyloxy group, formed through esterification of 2-methylbenzoic acid, enhances lipophilicity and influences molecular packing.

The IUPAC name, [3-(2-methoxyphenyl)-4-oxochromen-7-yl] 2-methylbenzoate, systematically encodes these features. XLogP3-AA calculations (4.9) indicate moderate lipophilicity, suggesting preferential solubility in organic solvents over aqueous media.

Table 1: Molecular Identity and Descriptors

PropertyValue
Molecular FormulaC24H18O5\text{C}_{24}\text{H}_{18}\text{O}_{5}
Molecular Weight386.403 g/mol
CAS Registry Number303121-61-1
IUPAC Name[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 2-methylbenzoate
XLogP3-AA4.9
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Crystallographic and Conformational Analysis

Although no crystal structure for this specific compound is published, analogous coumarin derivatives exhibit planar chromenone cores with substituents adopting equatorial orientations to minimize steric clashes . The 2-methoxyphenyl group likely participates in intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the enone system.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a two-step protocol:

  • Preparation of the Coumarin Core: 7-Hydroxy-4-oxo-4H-chromen-3-carbaldehyde serves as a common precursor. Condensation with hydroxylamine under acidic conditions yields an oxime intermediate, which undergoes cyclization to form the chromenone skeleton .

  • Esterification: The 7-hydroxyl group reacts with 2-methylbenzoyl chloride in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) via nucleophilic acyl substitution. Polar aprotic solvents like dimethylformamide (DMF) facilitate reaction efficiency at 50–70°C.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield Optimization Strategies
Oxime FormationNH2_2OH, NaOAc, MeOH, 70°CSlow cooling to precipitate product
CyclizationK2_2CO3_3, DMF, 50°CAnhydrous conditions to prevent hydrolysis
Esterification2-MeC6_6H4_4COCl, pyridineExcess acyl chloride to drive reaction

Industrial-Scale Production Challenges

Scaling this synthesis necessitates addressing:

  • Purification Complexity: Column chromatography remains standard for lab-scale isolation, but industrial processes may adopt recrystallization from ethanol/water mixtures.

  • Byproduct Management: Unreacted acyl chloride and phenolic byproducts require neutralization and filtration.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile remains poorly characterized, but its high XLogP3-AA value (4.9) predicts preferential solubility in dichloromethane or ethyl acetate over water. Stability studies are absent, though the α,β-unsaturated ketone moiety suggests susceptibility to nucleophilic attack under basic conditions.

Spectroscopic Characterization

  • 1^1H NMR: Key signals include:

    • δ 8.1–8.3 ppm (H-5, chromenone proton),

    • δ 6.8–7.6 ppm (aromatic protons from substituents),

    • δ 3.9 ppm (methoxy group).

  • IR Spectroscopy: Strong absorption at ~1700 cm1^{-1} (C=O stretch of ester and ketone).

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) achieves baseline separation of the compound from synthetic impurities. Mobile phases typically combine acetonitrile and 0.1% trifluoroacetic acid.

Mass Spectrometry

Electrospray ionization (ESI-MS) in positive mode yields a predominant [M+H]+^+ ion at m/z 387.4, consistent with the molecular weight.

Applications and Future Research

Synthetic Intermediate Utility

The compound’s ester and ketone functionalities render it a versatile precursor for:

  • Heterocyclic Analogues: Cyclocondensation with hydrazines to form pyrazole derivatives.

  • Polymer Chemistry: Incorporation into photoresponsive monomers.

Unaddressed Research Questions

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Structure-Activity Relationships (SAR): Impact of substituent modifications on bioactivity.

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